![molecular formula C16H24BrNOS B4232367 2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4232367.png)
2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide
Overview
Description
2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide, also known as BBTMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. BBTMA is a thioamide derivative that has been synthesized through a multi-step process involving the reaction of 4-bromobenzyl chloride with thioacetamide, followed by the addition of isopropylmagnesium bromide and acetic acid.
Mechanism of Action
The mechanism of action of 2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and proteins. 2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide has been found to have several biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis in cancer cells, and inhibition of cell proliferation. 2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide in lab experiments include its high purity and yield, as well as its ability to inhibit enzyme activity and induce apoptosis in cancer cells. However, the limitations of using 2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide, including its potential as an antitumor agent, its use as a tool to study protein-ligand interactions, and its potential as a building block for the synthesis of new materials. Further studies are needed to fully understand the mechanism of action of 2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide and to explore its potential applications in various scientific fields.
Scientific Research Applications
2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide has been studied for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. In biochemistry, 2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, 2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide has been investigated for its potential as a building block for the synthesis of new materials.
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNOS/c1-11(2)16(12(3)4)18-15(19)10-20-9-13-5-7-14(17)8-6-13/h5-8,11-12,16H,9-10H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCUVSKEVPOKAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CSCC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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